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molecular formula C10H7F3N2 B1507362 7-(Trifluoromethyl)isoquinolin-1-amine

7-(Trifluoromethyl)isoquinolin-1-amine

Cat. No. B1507362
M. Wt: 212.17 g/mol
InChI Key: CRYOQIQUMYQAKN-UHFFFAOYSA-N
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Patent
US08518969B2

Procedure details

A mixture of 1-phenoxy-7-(trifluoromethyl)isoquinoline (670 mg, 2.3 mmol), from above step D, and ammonium acetate (1.8 g, 23 mmol) was heated at 160° C. for 4 h. The mixture was cooled to room temperature and dissolved in water. Sodium hydroxide (1N solution) was added until the solution was basic and extracted with EtOAc (×4). The combined organic fractions were washed with saturated NaCl, dried over Na2SO4 and evaporated under vacuum to give the title compound.
Name
1-phenoxy-7-(trifluoromethyl)isoquinoline
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O([C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([C:18]([F:21])([F:20])[F:19])[CH:16]=2)[CH:11]=[CH:10][N:9]=1)C1C=CC=CC=1.C([O-])(=O)C.[NH4+:26].[OH-].[Na+]>O>[F:19][C:18]([F:21])([F:20])[C:15]1[CH:16]=[C:17]2[C:12]([CH:11]=[CH:10][N:9]=[C:8]2[NH2:26])=[CH:13][CH:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
1-phenoxy-7-(trifluoromethyl)isoquinoline
Quantity
670 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=NC=CC2=CC=C(C=C12)C(F)(F)F
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×4)
WASH
Type
WASH
Details
The combined organic fractions were washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C2C=CN=C(C2=C1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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